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Compound of Interest

Compound Name: N-Boc-allylglycine methyl ester

cat. No.: B8674711

An In-depth Technical Guide to the Synthesis of N-Boc-allylglycine Methyl Ester

For researchers, scientists, and professionals in drug development, N-Boc-allylglycine methyl
ester is a valuable chiral building block for the synthesis of novel amino acids, constrained
peptides, and various pharmacologically active molecules. This guide provides a
comprehensive overview of a robust and well-documented synthetic procedure, complete with
detailed experimental protocols, quantitative data, and graphical representations of the
synthesis workflow.

Synthetic Strategy Overview

The synthesis of N-Boc-allylglycine methyl ester is achieved through a two-step sequence
starting from the readily available N-(tert-butoxycarbonyl)-L-serine methyl ester. The initial step
involves the conversion of the primary alcohol of the serine derivative into an iodide. The
subsequent and final step is a Negishi cross-coupling reaction, where the organozinc
intermediate formed from the iodide reacts with vinyl bromide in the presence of a palladium
catalyst to yield the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis,
including yields and physical properties of the intermediate and final product.

Table 1: Reaction Yields
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Starting . .
Step Product . Molar Equiv. Yield (%)
Material
tert-Butyl (R)-1-
R N-(tert-
(methoxycarbony
butoxycarbonyl)-
1 )-2- _ 1.0 82
) L-serine methyl
iodoethylcarbam
ester
ate
tert-Butyl (R)-1-
N-(Boc)- (methoxycarbony
2 allylglycine )-2- 1.0 65
methyl ester iodoethylcarbam

ate

Table 2: Physicochemical and Spectroscopic Data for N-(Boc)-allylglycine Methyl Ester[1][2]
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Property

Value

Molecular Formula

C11H19NOa

Molecular Weight

229.27 g/mol [3]

Appearance

Colorless oil to white solid at —20 °CJ[1]

Optical Rotation

[a]D +20.2 (c 1.5, CHCI3)[1][2]

1H NMR (500 MHz, CDCls) & (ppm)

5.62-5.71 (m, 1H), 5.10-5.12 (m, 1H), 5.08 (s,
1H), 5.04 (br s, 1H), 4.32-4.38 (m, 1H), 3.70 (s,
3H), 2.41-2.53 (m, 2H), 1.40 (s, 9H)[1][2]

13C NMR (125 MHz, CDCls) & (ppm)

172.62, 155.27, 132.42, 119.12, 79.94, 53.0,
52.29, 36.86, 28.37[1][2]

IR (film) v (cm™12)

3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9,
1366.3, 1249.9, 1162.6, 1051.2, 1022.7,
920.6[1][2]

HRMS (ESI)

Calculated for C11H1aNOa4 [M+H]*: 230.1314;
Found: 230.1387[1]

Purity

98.1% (determined by quantitative *H NMR)[1]
[2]

Enantiomeric Purity

>98% ee[2]

Experimental Protocols

The following protocols are detailed procedures for the synthesis of N-Boc-allylglycine methyl
ester.

Step 1: Synthesis of tert-Butyl (R)-1-
(methoxycarbonyl)-2-iodoethylcarbamate[1][2]

Materials:

o N-(tert-butoxycarbonyl)-L-serine methyl ester
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Triphenylphosphine (99%)

Imidazole (=99%)

lodine (=99.9%)

Dichloromethane (anhydrous)

Diethyl ether

Hexanes

Silica gel (230-400 mesh)

Procedure:

Under an argon atmosphere, a solution of triphenylphosphine (1.3 equiv) and imidazole (1.3
equiv) in anhydrous dichloromethane is prepared in a round-bottom flask.[2]

The solution is cooled to 0 °C in an ice bath.

lodine (1.3 equiv) is added portion-wise to the stirred solution, maintaining the temperature
at 0 °C.[2]

After the addition of iodine is complete, a solution of N-(tert-butoxycarbonyl)-L-serine methyl
ester (1.0 equiv) in dichloromethane is added dropwise over 60 minutes.[1]

The resulting slurry is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1
hour, and then stirred for an additional 1.5 hours.[1]

The reaction mixture is filtered through a pad of silica gel, eluting with a 50:50 mixture of
diethyl ether and hexanes.[1]

The filtrate is concentrated under reduced pressure to yield a crude oil.

The crude product is purified by column chromatography on silica gel using a gradient of
diethyl ether in hexanes as the eluent to afford the title compound as a colorless oil, which
solidifies upon storage at -20 °C.[1]
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Step 2: Synthesis of N-(Boc)-allylglycine Methyl Ester[1]
[2]

Materials:

tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate
e Zinc dust

e Chlorotrimethylsilane (TMS-CI)

¢ Dimethylformamide (DMF, anhydrous)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

e Tri(o-tolyl)phosphine

e Vinyl bromide (1 M solution in THF)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

e Celite™

Silica gel (230-400 mesh)
Procedure:

e Zinc dust (2.0 equiv) is activated by stirring in anhydrous DMF and adding
chlorotrimethylsilane (0.2 equiv). The mixture is heated to 60 °C for 45 minutes, then cooled
to room temperature.[1][2]

o A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 equiv) in dry DMF
is added to the activated zinc slurry. The mixture is heated to 35 °C and stirred for 60
minutes to form the organozinc reagent.[1][2]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


http://orgsyn.org/content/pdfs/procedures/v92p0103.pdf
http://orgsyn.org/demo.aspx?prep=v92p0103
http://orgsyn.org/content/pdfs/procedures/v92p0103.pdf
http://orgsyn.org/demo.aspx?prep=v92p0103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8674711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 After cooling to room temperature, Pdz(dba)s (0.028 equiv) and tri(o-tolyl)phosphine (0.1
equiv) are added to the reaction mixture.[1]

e The mixture is cooled to —78 °C, and a solution of vinyl bromide (1.4 equiv, 1 M in THF) is
added dropwise.[1]

e The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]

e The reaction mixture is diluted with ethyl acetate and water, then filtered through a pad of
Celite™. The filter cake is washed with ethyl acetate.[1]

e The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.[1]

e The crude product is purified by column chromatography on silica gel using a gradient of
ethyl acetate in hexanes as the eluent to give N-(Boc)-allylglycine methyl ester as a brown
oil.[1]

Visual Representations

The following diagrams illustrate the synthesis workflow and a simplified representation of the
key chemical transformation.

Click to download full resolution via product page
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Caption: Overall workflow for the synthesis of N-Boc-allylglycine methyl ester.

Legend
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Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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